molecular formula C17H23N7O4 B3020730 N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide CAS No. 450346-03-9

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide

Cat. No. B3020730
CAS RN: 450346-03-9
M. Wt: 389.416
InChI Key: VMVAVAPSEWHLKA-UHFFFAOYSA-N
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Description

Synthesis and Structure Insights of Antibacterial Candidates

The first paper discusses the synthesis of two novel antibacterial compounds based on (E)-N′-[(heteroaryl)methylene]adamantane-1-carbohydrazides. These compounds were created through the condensation of adamantane-1-carbohydrazide with heterocyclic aldehydes. The chemical and structural properties were characterized using various spectroscopic methods and single crystal X-ray diffraction, complemented by density functional theory (DFT) calculations. The asymmetrical charge distribution in these molecules leads to antiparallel stacking in the crystalline state, with differences in lattice stability between the two compounds. They exhibit strong UV-Vis light absorption due to π → π* electronic transitions and show potent antibacterial activity with minimal inhibitory concentration (MIC) values around 0.5–2.0 µg/mL, as well as moderate antifungal activity against Candida albicans .

Microwave Assisted Synthesis and Antiviral Activity

The second paper presents a microwave-assisted synthesis method for N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives with an adamantyl moiety. The antiviral activity of these compounds was evaluated against influenza A and B viruses, showing a defined structure-activity relationship. The most potent compound, N-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide, demonstrated significant inhibitory effects, suggesting its mechanism as a fusion inhibitor for the influenza virus .

Carboxamides and Amines with Adamantane Fragments

In the third paper, new carboxamides with two and three adamantane fragments were synthesized from adamantanecarboxylic acid chlorides and adamantane-containing amines. These amides were reduced to amines and further converted into derivatives. The structures were confirmed by IR and 1H NMR spectroscopy. Some carboxamides were resistant to reduction, which was explored through semiempirical quantum-chemical calculations .

Synthesis and Antiarrhythmic Activity of Nitrobenzamides

The fourth paper describes the synthesis of a series of N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides with antiarrhythmic activity. The structure-activity relationship of these compounds was investigated, leading to the identification of a potential lead drug for further pharmacological and toxicological studies .

properties

IUPAC Name

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O4/c18-14-13(24(27)28)15(21-8-20-14)23-22-12(25)7-19-16(26)17-4-9-1-10(5-17)3-11(2-9)6-17/h8-11H,1-7H2,(H,19,26)(H,22,25)(H3,18,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVAVAPSEWHLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NNC4=NC=NC(=C4[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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